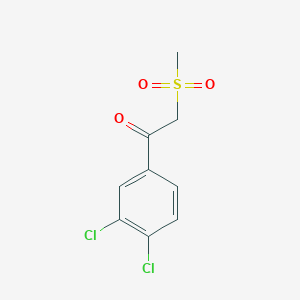

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone

Description

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone (CAS: 338967-89-8) is an aromatic ketone derivative featuring a dichlorophenyl group at position 1 and a methylsulfonyl group at position 2 of the ethanone backbone. Its molecular formula is C₉H₇Cl₂O₃S (calculated based on structural analysis), with a molecular weight of ~291.1 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl and SO₂Me) that influence its physicochemical properties, such as polarity, stability, and reactivity.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3S/c1-15(13,14)5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECLKUAETWECDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone typically involves the reaction of 3,4-dichlorobenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reactants and control of reaction parameters such as temperature and pressure can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Research has indicated that 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone exhibits potential biological activities:

- Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Investigations into its role in modulating inflammatory pathways suggest therapeutic potential in treating conditions like arthritis.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that it exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Pharmacological Research

The compound has been studied for its pharmacological properties, particularly in the context of cancer research. Its interaction with cellular mechanisms has shown promise in inducing cytotoxic effects on cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

In a recent study published in Cancer Research, researchers found that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. The mechanism was linked to mitochondrial bioactivation pathways.

Industrial Applications

In industrial settings, this compound is utilized in developing specialty chemicals and materials. Its properties make it suitable for applications in agrochemicals and fine chemical production.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone exerts its effects involves interactions with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone with structurally related ethanone derivatives, emphasizing substituent effects and key properties:

Structural and Functional Group Analysis

- Electron-Withdrawing Effects : The methylsulfonyl group (–SO₂Me) in the target compound is strongly electron-withdrawing, increasing the electrophilicity of the ketone carbonyl compared to thioether (–S–) or ether (–O–) analogs. This property may enhance reactivity in nucleophilic addition reactions .

- Lipophilicity: Replacement of methylsulfonyl with phenylsulfonyl (as in ) increases molecular weight and lipophilicity (ClogP ~3.5 vs.

- Biological Relevance : Sulfonyl groups are common in pharmaceuticals (e.g., lenacapavir in ) for improving metabolic stability. The dichlorophenyl moiety, seen in agrochemicals, contributes to target binding and persistence .

Physicochemical Properties

- Solubility : Methylsulfonyl derivatives exhibit higher water solubility compared to phenylsulfonyl analogs due to reduced hydrophobicity. For example, the indenyloxy analog (CAS 113093-57-5) has lower solubility in polar solvents due to its bulky aromatic substituent .

- Thermal Stability : Sulfones generally demonstrate higher thermal stability than sulfides. The methylsulfonyl group in the target compound likely confers resistance to oxidative degradation compared to sulfanyl-containing analogs .

Biological Activity

1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone, also known as DMSO-Dichloroacetophenone , is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈Cl₂O₃S

- Molecular Weight : 267.13 g/mol

- CAS Number : 344275-49-6

- Melting Point : 125-126 °C

This compound exhibits various biological activities primarily through its interaction with cellular mechanisms. Notably, it has been studied for its potential cytotoxic effects on cancer cells and its role in mitochondrial bioactivation.

Cytotoxicity

Research indicates that this compound can induce apoptosis in cancer cell lines. For instance, in studies involving human breast cancer cells, it demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Study 1: Cytotoxic Activity Against Cancer Cells

A study assessed the cytotoxic effects of various compounds including this compound on human breast cancer cells (MCF-7). The compound exhibited a notable ability to inhibit cell proliferation, leading to increased apoptosis markers such as cleaved PARP and phosphorylated H2AX. The results indicated that the compound's mechanism involved the activation of caspase pathways, crucial for programmed cell death .

Study 2: Toxicological Implications

Another investigation focused on the compound's effects on the human adrenal gland. It was found that the bioactivation of related compounds could lead to irreversible binding in mitochondrial systems, suggesting potential toxicity at higher concentrations. This study highlighted the importance of understanding metabolic pathways in assessing the safety profile of such compounds .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis | <10 | MCF-7 (Breast Cancer) |

| Bioactivation | Irreversible binding in mitochondria | N/A | Human Adrenal Gland |

| Antimicrobial Potential | Moderate activity | N/A | Various Bacteria |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)-1-ethanone?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A Friedel-Crafts acylation introduces the ketone group, followed by sulfonation using methanesulfonyl chloride under controlled acidic conditions. For regioselective dichlorination, chlorinating agents like Cl₂/FeCl₃ or SOCl₂ are used at the 3,4-positions . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield. Validation of intermediates by thin-layer chromatography (TLC) and NMR spectroscopy is critical .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the methylsulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and ketone (C=O stretch at ~1680–1720 cm⁻¹) groups .

- ¹H/¹³C NMR : Distinguishes aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and methylsulfonyl groups (singlet at δ ~3.1 ppm for CH₃) .

- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CH₃ at m/z ~96) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproduct formation during sulfonation?

- Methodological Answer :

- Temperature Control : Maintain sulfonation at 0–5°C to suppress over-sulfonation.

- Catalyst Selection : Use H₂SO₄ as a catalyst for controlled sulfonyl group introduction .

- In Situ Monitoring : Employ real-time HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What analytical approaches resolve discrepancies in spectral data for derivatives of this compound?

- Methodological Answer :

- Cross-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify structural anomalies .

- Statistical Analysis : Apply principal component analysis (PCA) to batch spectral data and isolate outliers due to impurities .

Q. How should researchers design biological activity assays leveraging the methylsulfonyl group’s properties?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) for inhibition studies.

- In Vitro Assays : Use fluorescence-based enzymatic assays to quantify IC₅₀ values, correlating sulfonyl group electronic effects with activity .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying sulfonyl substituents (e.g., -SO₂NH₂, -SO₂CF₃) to map pharmacophore requirements .

Notes

- Advanced methodologies emphasize reproducibility and interdisciplinary validation (e.g., computational + experimental).

- Biological assay designs should align with NIH/EMA guidelines for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.